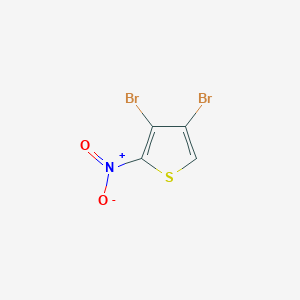

3,4-Dibromo-2-nitrothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQCSMOCYWODDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360916 | |

| Record name | 3,4-dibromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35633-91-1 | |

| Record name | 3,4-dibromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 3,4 Dibromo 2 Nitrothiophene

Nucleophilic Substitution Reactions of Bromine Atoms on the Thiophene (B33073) Ring

The bromine atoms at the C3 and C4 positions of the thiophene ring are susceptible to substitution, a reactivity significantly enhanced by the electron-withdrawing nature of the adjacent nitro group. This activation makes the compound a valuable substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and are widely used in the synthesis of complex organic molecules. For substituted dibromothiophenes, these reactions provide a pathway to introduce aryl, vinyl, or alkyl groups. The nitro group is generally tolerated under the conditions of many standard cross-coupling reactions. jk-sci.com

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by a palladium complex. wikipedia.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While a specific Stille coupling of 3,4-dibromo-2-nitrothiophene is not extensively documented, a closely related reaction using 2,5-dibromo-3,4-dinitrothiophene (B14878) has been successfully employed. researchgate.net In this synthesis, the dibrominated dinitrothiophene was coupled with 2-(tributylstannyl)thiophene (B31521) in the presence of a palladium catalyst to form 3',4'-dinitro-2,2':5',2''-terthiophene, demonstrating the viability of this reaction on a highly electron-deficient thiophene ring. researchgate.net The conditions for such reactions typically involve a Pd(0) catalyst, such as Pd(PPh₃)₄, in an inert solvent like toluene (B28343) or dioxane. organic-chemistry.orgharvard.edu

Suzuki Coupling: The Suzuki coupling reaction pairs an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net It is one of the most versatile methods for forming biaryl linkages. nih.govnih.gov The reaction is known to be compatible with a wide range of functional groups. The reactivity of the bromine atoms in this compound towards nucleophiles has been confirmed through kinetic studies, which show they are readily displaced by amines and thiolates, supporting their suitability for cross-coupling reactions. rsc.org A typical Suzuki reaction would involve reacting this compound with an arylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ or Na₂CO₃. nih.gov

| Reaction Type | Typical Catalyst | Coupling Partner | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | Organostannane (e.g., R-SnBu₃) | N/A | Toluene, Dioxane, DMF |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Boronic Acid (e.g., R-B(OH)₂) | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Dioxane/Water, Toluene, DMF |

Dibrominated thiophenes are fundamental building blocks for the synthesis of conjugated oligothiophenes and polythiophenes, materials of significant interest for applications in organic electronics. nih.gov The formation of these polymers relies on the iterative formation of C-C bonds between monomer units, which is typically achieved through transition-metal-catalyzed polycondensation reactions. nih.gov

The same Stille and Suzuki coupling methodologies described for single substitutions can be extended to polymerization. By reacting a dibrominated thiophene monomer with a di-organostannane or di-organoboron reagent, or by self-coupling of a bromo-stannyl-thiophene, a polymer chain can be constructed. The synthesis of 3',4'-dinitro-2,2':5',2''-terthiophene from 2,5-dibromo-3,4-dinitrothiophene is a clear example of oligomer formation, which serves as a model for the initial steps of polymerization. researchgate.net The presence of electron-withdrawing groups like the nitro group on the thiophene backbone can significantly influence the electronic properties, such as the band gap and electron affinity, of the resulting polymer.

Reactions Involving the Nitro Group of this compound

The nitro group is a versatile functional group that can undergo reduction and profoundly influences the electronic character of the thiophene ring.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion of this compound would yield 3,4-dibromo-2-aminothiophene, a valuable intermediate for further functionalization or for the synthesis of fused heterocyclic systems. A variety of reagents and conditions can be employed for this reduction. jsynthchem.com

Common methods include:

Metals in Acidic Media: Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or elemental iron (Fe) or tin (Sn) in acetic acid, are classic and effective methods for reducing aromatic nitro compounds.

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. Care must be taken when using this method on halogenated compounds, as some catalysts can also promote dehalogenation. Choosing a selective catalyst or using transfer hydrogenation methods can mitigate this side reaction.

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like Ni(PPh₃)₄ has also been shown to reduce nitroaromatics. jsynthchem.com

The choice of method depends on the desired selectivity and the compatibility with other functional groups in the molecule. For this compound, a key consideration is the preservation of the carbon-bromine bonds. Milder conditions or reagents known for their chemoselectivity, such as SnCl₂, are often preferred.

| Reagent/System | Typical Conditions | Key Advantage/Consideration |

|---|---|---|

| SnCl₂ · 2H₂O | HCl, Ethanol, Reflux | Good chemoselectivity, tolerates many functional groups. |

| Fe / Acid | CH₃COOH or NH₄Cl, Heat | Inexpensive and effective. |

| H₂ / Catalyst | Pd/C, PtO₂, Raney Ni | Clean reaction, but risk of dehalogenation. |

| NaBH₄ / Catalyst | Ni(PPh₃)₄, Ethanol | Can offer enhanced selectivity. jsynthchem.com |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the thiophene ring at the C2 position has a profound impact on the ring's electronic properties and reactivity.

Inductive and Resonance Effects: The nitro group withdraws electron density from the thiophene ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the ring's π-electrons onto the nitro group).

Activation towards Nucleophilic Substitution: These strong electron-withdrawing effects make the thiophene ring highly electron-deficient. This significantly facilitates nucleophilic aromatic substitution (SNAr) reactions, activating the bromine atoms at the C3 and C4 positions toward attack by nucleophiles. Kinetic studies on this compound have confirmed this activation, showing enhanced reactivity with nucleophiles compared to non-nitrated analogues. rsc.org

Deactivation towards Electrophilic Substitution: Conversely, the electron-deficient nature of the ring means it is strongly deactivated towards electrophilic aromatic substitution (e.g., further nitration, Friedel-Crafts reactions), as the ring is less able to stabilize the positively charged intermediate (sigma complex) required for these reactions. studysmarter.co.uk

Intramolecular Cyclization and Rearrangement Reactions Involving Dibromonitrothiophenes

Substituted nitrothiophenes can serve as precursors for the synthesis of fused heterocyclic ring systems through intramolecular cyclization reactions. These transformations often involve an initial reduction of the nitro group to an amine, which then acts as an internal nucleophile.

A common strategy is the reductive cyclization of nitroarenes. organicreactions.org For this compound, this pathway could be envisioned by first performing a substitution reaction at one of the bromine positions (e.g., C3) to introduce a side chain containing an electrophilic center. Subsequent reduction of the nitro group to an amine would generate a nucleophilic nitrogen atom that could attack the electrophilic side chain, leading to the formation of a new fused ring, such as a thienopyrrole derivative. This type of reaction, often mediated by reagents like triethyl phosphite (B83602) or through catalytic reduction, is a well-established method for constructing bicyclic and tricyclic heteroaromatic systems from ortho-substituted nitroarenes. organicreactions.orgrwth-aachen.de

Another potential pathway involves intramolecular cycloadditions. For example, related thiophene derivatives have been shown to undergo intramolecular nitrile oxide cycloaddition (INOC) processes to form fused isoxazoline (B3343090) rings, which can be subsequently cleaved to reveal new functionalities. researchgate.net While no specific examples of rearrangement reactions involving this compound are prominently reported, the reactive nature of the functional groups present suggests that under specific thermal or photochemical conditions, rearrangements could be possible.

Electrophilic and Radical Reactivity at the Thiophene Ring System

The reactivity of an aromatic system towards electrophiles and radicals is fundamentally governed by the electron density of the ring and the nature of the substituents it bears. In the case of this compound, the thiophene ring is heavily substituted with strongly electron-withdrawing groups, which dictates its characteristic reactivity, or lack thereof, in electrophilic and radical substitution reactions.

The thiophene ring, in its unsubstituted form, is an electron-rich aromatic system and is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. wikipedia.org This reaction type involves an initial attack by an electrophile on the pi-electron system of the ring to form a positively charged intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. msu.eduquizlet.com The five most common and synthetically useful electrophilic aromatic substitution reactions are halogenation, nitration, sulfonation, and the two types of Friedel-Crafts reactions: alkylation and acylation. msu.edumasterorganicchemistry.com

However, the thiophene nucleus in this compound is profoundly influenced by its substituents. The molecule features a nitro group (-NO₂) at the C-2 position and two bromine atoms (-Br) at the C-3 and C-4 positions. Both halogens and, more significantly, the nitro group are potent electron-withdrawing substituents that function through inductive and resonance effects. The nitro group is one of the strongest deactivating groups, pulling electron density from the ring and making it significantly electron-deficient. youtube.comyoutube.com Similarly, the bromine atoms, while possessing lone pairs, withdraw electron density through their strong inductive effect, which outweighs their weaker resonance donation.

This cumulative electron withdrawal strongly deactivates the entire thiophene ring, rendering it highly unreactive towards attack by electron-seeking species (electrophiles). The only available position for a substitution reaction is at C-5. Due to the severe deactivation of the ring, this position is not sufficiently nucleophilic to react with most electrophiles under standard electrophilic aromatic substitution conditions. Consequently, common reactions such as further halogenation, Friedel-Crafts alkylation, or acylation at the C-5 position are generally not feasible and are not prominently reported in scientific literature for this compound. wikipedia.orgnih.gov The highly electron-poor nature of the ring makes it a poor nucleophile, which is a prerequisite for initiating an electrophilic aromatic substitution reaction. youtube.com

Detailed Research Findings

A comprehensive survey of available chemical literature reveals a notable absence of specific studies or detailed findings on the electrophilic or radical substitution reactivity directly at the thiophene ring of this compound. Research on this and similar highly substituted nitrothiophenes consistently focuses on their utility as substrates for nucleophilic aromatic substitution, a reaction pathway favored by the strong electron-withdrawing nature of the substituents. rsc.orgnih.gov The inherent low electron density of the ring system makes it an unsuitable candidate for reactions involving electrophilic or radical attack.

Data Tables

Due to the electronically deactivated nature of the thiophene ring in this compound, no specific experimental data for electrophilic or radical substitution reactions at the C-5 position were found in the reviewed scientific literature. The compound's reactivity is overwhelmingly directed towards nucleophilic substitution pathways.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3,4 Dibromo 2 Nitrothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. For 3,4-Dibromo-2-nitrothiophene, which contains a single proton, both ¹H and ¹³C NMR are critical for structural confirmation.

Proton (¹H) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all four carbon atoms in the thiophene (B33073) ring. Each carbon will exhibit a unique chemical shift due to the different substituent effects.

C-2: This carbon is directly attached to the strongly electron-withdrawing nitro group, which would cause a significant downfield shift.

C-3 and C-4: These carbons are bonded to bromine atoms. The heavy atom effect of bromine, along with its electronegativity, will influence their chemical shifts, typically placing them in the range of 110-125 ppm.

C-5: This carbon is bonded to the single hydrogen atom and is adjacent to the sulfur atom and the bromine-substituted C-4. Its chemical shift will be influenced by these neighboring groups.

Based on data from similar substituted thiophenes, a predicted assignment of the carbon signals can be made, although experimental verification is necessary for definitive assignment. beilstein-journals.orgtuwien.atbohrium.com

| Carbon Atom | Expected Chemical Shift (δ) in ppm (Predicted) | Rationale |

| C-2 | Downfield (e.g., >145 ppm) | Attached to electron-withdrawing NO₂ group. |

| C-3 | 110-125 ppm | Attached to Bromine. |

| C-4 | 110-125 ppm | Attached to Bromine. |

| C-5 | 125-135 ppm | Alpha to sulfur, adjacent to C-Br. |

This table is based on predicted values from known substituent effects in thiophene derivatives, as specific experimental data is not publicly available.

Advanced NMR Techniques for Thiophene Derivatives (e.g., 2D NMR, Solid-State NMR)

To overcome the limitations of 1D NMR and to provide unequivocal structural proof, advanced NMR techniques are employed. wikipedia.org

2D NMR: Two-dimensional NMR experiments are invaluable for complex molecules, and for a simple molecule like this compound, they serve as a powerful confirmation tool. harvard.educreative-biostructure.com

COSY (Correlation Spectroscopy): A COSY spectrum would definitively show the absence of any ¹H-¹H coupling, confirming the proton at C-5 is isolated. wikipedia.orgcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal to the C-5 signal in the ¹³C spectrum, allowing for the unambiguous assignment of the C-5 carbon. wikipedia.orghmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. The proton at C-5 would be expected to show correlations to C-4 and C-3, further confirming the substitution pattern.

Solid-State NMR (ssNMR): For thiophene-based materials, particularly polymers and crystalline small molecules, solid-state NMR provides insight into the molecular arrangement and intermolecular interactions in the solid phase. ulb.ac.beacs.orgfigshare.comresearchgate.net For crystalline this compound, ¹³C ssNMR could reveal information about polymorphism and packing effects that are not observable in solution-state NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecule by analyzing its vibrational modes.

Vibrational Mode Assignment and Functional Group Identification

The vibrational spectrum of this compound is characterized by contributions from the thiophene ring, the C-H bond, the C-Br bonds, and the nitro group.

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands. Aromatic C=C stretching vibrations typically appear in the 1350-1600 cm⁻¹ region. iosrjournals.orgglobalresearchonline.net C-S stretching vibrations are usually observed at lower frequencies, often between 600 and 860 cm⁻¹. iosrjournals.orgjchps.com

C-H Vibrations: The lone aromatic C-H bond at the C-5 position will have a characteristic stretching vibration, typically appearing above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). iosrjournals.orgglobalresearchonline.net The corresponding C-H in-plane and out-of-plane bending vibrations are found in the regions of 1000-1300 cm⁻¹ and 750-1000 cm⁻¹, respectively. iosrjournals.orgglobalresearchonline.net

Analysis of Characteristic Frequencies for Nitro and Bromo Substituents on Thiophene

The substituents are responsible for strong and easily identifiable bands in the vibrational spectra.

Nitro Group (NO₂): The nitro group has two very strong and characteristic stretching vibrations. globalresearchonline.net

Asymmetric Stretch (ν_as(NO₂)): This is a very strong absorption typically found in the 1500-1560 cm⁻¹ range for aromatic nitro compounds.

Symmetric Stretch (ν_s(NO₂)): This is also a strong absorption, appearing in the 1330-1370 cm⁻¹ region. researchgate.net

Other vibrations such as the NO₂ scissoring (bending) mode can be found around 820-890 cm⁻¹. globalresearchonline.net Studies on related bromonitrothiophenes indicate that the position of the nitro asymmetric frequency is sensitive to the position of neighboring bromine atoms. For a 2-nitro-3,4-dibromothiophene, this band is expected at a lower wavenumber compared to a 2-nitro-5-bromothiophene due to electronic and steric effects. nii.ac.jp

Bromo Substituents (C-Br): The C-Br stretching vibrations are found in the far-infrared region of the spectrum, typically between 500 and 690 cm⁻¹. These bands are often strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H | Stretching (ν) | 3120 - 3050 | Weak to Medium |

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1550 - 1500 | Very Strong |

| Nitro (NO₂) | Symmetric Stretch (ν_s) | 1370 - 1330 | Strong |

| Thiophene C=C | Ring Stretching (ν) | 1530 - 1350 | Medium to Strong |

| Nitro (NO₂) | Scissoring (δ) | 890 - 820 | Medium |

| Thiophene C-S | Stretching (ν) | 860 - 600 | Medium to Weak |

| Carbon-Bromine (C-Br) | Stretching (ν) | 690 - 500 | Medium to Strong |

This table provides expected frequency ranges based on literature data for substituted thiophenes. iosrjournals.orgglobalresearchonline.netnii.ac.jp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight and providing clues about its structure through the analysis of fragmentation patterns. savemyexams.com The sample molecules are first vaporized and then ionized, commonly by bombarding them with high-energy electrons, which knocks off an electron to form a molecular ion (M⁺). savemyexams.com

The molecular formula for this compound is C₄HBr₂NO₂S. Its monoisotopic mass is approximately 284.80948 Da. uni.lu A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly equal abundance. savemyexams.com Consequently, a compound with two bromine atoms like this compound will exhibit a characteristic molecular ion cluster with three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms. msu.edu

The fragmentation of the molecular ion provides further structural information. The presence of functional groups with heteroatoms like nitrogen, oxygen, and sulfur can direct the fragmentation pathways. msu.edu For this compound, fragmentation is expected to occur via several pathways:

Loss of the Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂, mass 46) or a nitroso radical (•NO, mass 30) followed by the loss of an oxygen atom.

Loss of Bromine: Cleavage of a C-Br bond can result in the loss of a bromine radical (•Br), which would show two peaks at m/z 79 and 81.

Thiophene Ring Fission: The stable aromatic thiophene ring can also undergo cleavage under high energy conditions, leading to smaller charged fragments.

X-ray Crystallography for Solid-State Structure Determination of Halogenated Nitrothiophenes

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com It works by directing X-rays at a single crystal and analyzing the resulting diffraction pattern, which provides detailed information about unit cell dimensions, symmetry, and atomic coordinates. anton-paar.com

While a specific crystal structure for this compound has not been detailed in the reviewed literature, extensive research on closely related halogenated nitrothiophenes allows for a robust understanding of its expected solid-state characteristics. Studies on compounds like 2,5-dibromo-3,4-dinitrothiophene (B14878) and 2-bromo-3,4-dinitrothiophene have shown that they crystallize in well-defined structures, providing valuable data. researchgate.net

The structural data from analogous compounds suggest that the thiophene ring in this compound would be essentially planar, with the bromo and nitro substituents lying close to this plane. The precise bond lengths, bond angles, and torsion angles would be definitively determined by a single-crystal X-ray diffraction experiment.

Mentioned Compounds

Theoretical and Computational Investigations of 3,4 Dibromo 2 Nitrothiophene

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule. researchgate.net DFT has become especially popular as it offers a good balance between computational cost and accuracy for many molecular systems. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous properties can be derived. numberanalytics.com

Commonly used DFT functionals like B3LYP, combined with Pople-style basis sets such as 6-311++G(d,p), are frequently applied to organic molecules, including thiophene (B33073) derivatives, to provide reliable predictions of their geometry and electronic characteristics. researchgate.nettandfonline.com HF methods, while often less accurate than DFT for electron correlation, serve as a baseline and are useful for certain types of calculations. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. conflex.net This process systematically alters the positions of the atoms until a minimum energy configuration on the potential energy surface is found. For 3,4-Dibromo-2-nitrothiophene, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

The planarity of the thiophene ring is a key feature, but the orientation of the nitro group relative to the ring is a point of conformational interest. The rotational barrier around the C2-N bond can be calculated to understand the flexibility of this substituent. Due to steric hindrance from the adjacent bromine atom at the C3 position, it is expected that the nitro group will not be perfectly coplanar with the thiophene ring in its lowest energy state. Conformational analysis using potential energy surface (PES) scans can map out the energy changes associated with the rotation of the nitro group, identifying the global minimum energy structure. semanticscholar.org

Table 1: Predicted Structural Parameters for Thiophene Derivatives This table presents typical bond lengths and angles for substituted thiophene rings based on DFT calculations found in the literature for similar molecules. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Value Range (Å or °) | Description |

| C=C | 1.36 - 1.38 Å | Thiophene ring double bonds |

| C-C | 1.41 - 1.43 Å | Thiophene ring single bond |

| C-S | 1.72 - 1.75 Å | Carbon-Sulfur bonds in the ring researchgate.net |

| C-Br | 1.85 - 1.90 Å | Carbon-Bromine bond |

| C-N | 1.45 - 1.49 Å | Carbon-Nitrogen bond for the nitro group |

| ∠CSC | 91 - 93° | Angle at the sulfur atom in the ring |

| ∠C-C-NO2 | 118 - 122° | Angle defining the nitro group attachment |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net

For this compound, the electron-withdrawing nature of the two bromine atoms and the powerful electron-withdrawing nitro group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. The HOMO is likely to be distributed primarily over the thiophene ring, while the LUMO is expected to be localized more on the nitro group and the C2-C3 bond of the ring, reflecting the sites susceptible to nucleophilic attack. mdpi.com

Table 2: Representative FMO Energies for Substituted Nitrothiophenes Values are illustrative and based on DFT/B3LYP calculations for various nitro- and halo-substituted thiophenes in the literature. researchgate.netmdpi.com The actual values for this compound would need to be specifically calculated.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Highest Occupied Molecular Orbital; related to ionization potential. |

| LUMO | -3.0 to -4.0 | Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| ΔE (Gap) | 3.0 to 4.0 | HOMO-LUMO energy gap; indicates chemical reactivity and stability. mdpi.com |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data or providing data where none exists.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov Calculations would predict a single ¹H signal for the proton at the C5 position and four distinct ¹³C signals for the thiophene ring carbons. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and nitro substituents.

IR Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. dergipark.org.tr These frequencies correspond to the vibrational modes of the molecule, which are observed in an IR spectrum. Key predicted vibrations for this compound would include the asymmetric and symmetric stretching of the NO₂ group (typically strong bands), C-Br stretching vibrations, and various C-H and thiophene ring stretching and bending modes. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. tandfonline.comdergipark.org.tr The calculations would likely predict electronic transitions corresponding to π → π* and n → π* transitions within the conjugated system, providing insight into the molecule's color and electronic behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules over time, especially in a condensed phase like a solution. arxiv.orgresearchgate.net MD uses classical mechanics force fields to model the interactions between atoms.

For this compound, MD simulations could be used to:

Analyze Conformational Dynamics: Track the rotation of the nitro group over time in a solvent, providing a dynamic picture of its flexibility.

Study Solvation: Investigate how solvent molecules (e.g., water, ethanol) arrange around the solute molecule and calculate the solvation free energy.

Probe Intermolecular Interactions: In a simulation with multiple solute molecules, MD can reveal how they interact and aggregate, which is important for understanding crystal packing or behavior in concentrated solutions. plos.org

Analysis of Aromaticity and Electron Density Distribution within the Thiophene Ring System

Aromaticity is a key concept in chemistry, signifying enhanced stability due to cyclic delocalization of π-electrons. ineosopen.org While thiophene is aromatic, the introduction of strong electron-withdrawing substituents can significantly alter its aromatic character.

Computational methods can quantify aromaticity using several indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative value indicates aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length alternation around the ring. A value close to 1 indicates high aromaticity.

Computational Predictions of Reactivity Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for predicting how a molecule will react. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for proposed reaction mechanisms. acs.org

For this compound, several reactivity aspects could be explored:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. researchgate.netresearchgate.net For this molecule, it would show negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating sites for electrophilic attack, and positive potential (blue) near the ring proton and potentially near the bromine atoms (σ-hole), indicating sites for nucleophilic attack.

Reaction Mechanisms: This compound is a potential precursor for further synthesis. For example, in nucleophilic aromatic substitution reactions, computations could be used to predict whether the bromine at C3 or C4 is more susceptible to substitution by calculating the activation barriers for the attack of a nucleophile at each position.

Fukui Functions: These functions can be calculated from the electron densities of the neutral, anionic, and cationic species to predict the local reactivity, identifying the most electrophilic and nucleophilic sites within the molecule with greater precision than a simple FMO analysis.

Research on this compound in Advanced Materials Science Remains Undocumented in Publicly Available Literature

An extensive review of published scientific literature reveals a significant lack of specific research data on the applications of the chemical compound This compound in the field of advanced materials science. Despite its structural relation to other thiophene derivatives that are prominent in organic electronics, this particular isomer does not appear as a precursor or key component in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or polymer solar cells (PSCs) based on available search results.

The provided outline focuses on the role of this compound as a precursor for conjugated polymers and its application in organic semiconductor devices. However, searches for its use in creating thiophene-based π-conjugated systems, developing donor-acceptor or donor-donor polymer architectures, and its specific contributions to OLED, OFET, and photovoltaic technologies did not yield any direct findings.

In contrast, significant research exists for structurally similar compounds. For instance, 2,5-Dibromo-3,4-dinitrothiophene (B14878) is a well-documented monomer used in the synthesis of electron-deficient polymers for applications in organic solar cells and photodetectors. sigmaaldrich.cnresearchgate.netossila.com Similarly, compounds like 3-Bromo-2-nitrothiophene (B186782) and 2-bromo-3,4-dinitrothiophene have been noted as precursors in the synthesis of various conjugated materials. researchgate.nettuwien.at

The absence of "this compound" in the literature for these specific applications suggests that it may not be a preferred building block for the currently prevalent synthetic routes in materials science, or its utility is yet to be explored and published. Therefore, a detailed article adhering to the requested structure cannot be generated at this time due to the lack of specific, verifiable research findings for this exact compound.

Applications in Advanced Materials Science Research Leveraging 3,4 Dibromo 2 Nitrothiophene

Intermediate for Novel Heterocyclic Compounds with Tailored Electronic and Optical Properties

3,4-Dibromo-2-nitrothiophene is a versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The two bromine atoms at the 3- and 4-positions and the nitro group at the 2-position act as reactive handles that can be selectively addressed to build larger, more complex molecular systems. The reactivity of thiophene (B33073) is well-established, and its derivatives are key components in organic electronics. chemicalbook.com

The bromine substituents are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3- and 4-positions, extending the π-conjugated system of the molecule. For instance, similar intermediates like 4,4′-Dibromo-2,2′-dinitrobiphenyl are used to form fused heterocyclic rings such as carbazoles. ossila.com The introduction of different substituents allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This modulation is critical for designing materials for specific applications, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Furthermore, the nitro group at the 2-position can be chemically transformed, most commonly through reduction to an amino group. This resulting amine is a key functional group for constructing fused ring systems. For example, the Cadogan reaction, which involves the cyclization of a nitro compound, can be used to build fused pyrrole (B145914) rings, leading to the formation of thienopyrrole derivatives. researchgate.net These S,N-heteroacenes are a class of materials with interesting optoelectronic properties. The combination of cross-coupling at the bromine sites and cyclization involving the nitro/amino group enables the creation of a diverse library of heterocyclic compounds with tailored electronic and optical properties.

The table below illustrates the potential impact of specific functionalizations on the electronic properties of derivatives synthesized from a 3,4-disubstituted-2-nitrothiophene core.

| Derivative Class | Synthetic Strategy | Anticipated Change in Electronic Properties | Potential Application |

|---|---|---|---|

| Aryl-substituted Thiophenes | Suzuki/Stille coupling at C3 and C4 positions | Lowering of the HOMO-LUMO gap; red-shift in absorption spectra | Organic Photovoltaics (OPVs), Dyes |

| Thieno[3,2-b]pyrroles | Reduction of NO₂ to NH₂, followed by intramolecular cyclization | Creation of donor-acceptor structures; tunable emission wavelengths | Organic Light-Emitting Diodes (OLEDs) |

| Extended π-Conjugated Polymers | Polymerization via cross-coupling reactions of the dibromo-monomer | Formation of low band-gap conducting polymers | Organic Field-Effect Transistors (OFETs) |

Exploitation of Halogen-Bonding Interactions in Solid-State Assemblies of Thiophene Derivatives

Crystal engineering focuses on the design and synthesis of functional molecular solids by controlling intermolecular interactions. uiowa.eduuiowa.edu Halogen bonding is a highly directional and reliable non-covalent interaction that has become a powerful tool in supramolecular chemistry and the design of solid-state materials. nih.govmdpi.com It occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). mdpi.com

In thiophene derivatives, the presence of bromine atoms, particularly when activated by electron-withdrawing groups like a nitro group, makes them effective halogen bond donors. For this compound, the two bromine atoms are expected to have a positive electrostatic potential, making them prone to forming halogen bonds with suitable acceptors. Research on analogous compounds, such as 2,5-dihalo-3,4-dinitrothiophenes, has shown that their solid-state structures are heavily influenced by halogen-bonding interactions between the halogen atoms and the nitro groups of adjacent molecules. researchgate.net These Br···O interactions are crucial in dictating the supramolecular assembly.

The directionality and strength of these halogen bonds can be used to guide molecules into specific, predictable arrangements in the crystal lattice, such as sheets or chains. mdpi.com This control over the solid-state packing is vital because the bulk properties of a material, including its charge transport capabilities, are directly dependent on the intermolecular arrangement and orbital overlap. researchgate.net By understanding and exploiting the halogen-bonding capabilities of building blocks like this compound, it is possible to engineer crystalline materials with optimized properties for electronic applications. researchgate.net

| Compound | Key Intermolecular Interaction | Significance in Crystal Packing | Reference |

|---|---|---|---|

| 2,5-Dibromo-3,4-dinitrothiophene (B14878) | Halogen bonding between bromine and nitro groups (Br···O) | Formation of interesting solid-state assemblies. researchgate.net | researchgate.net |

| 2-Bromo-3,4-dinitrothiophene | Halogen bonding between bromine and nitro groups (Br···O) | Facilitates crystallization and formation of defined supramolecular structures. researchgate.net | researchgate.net |

| Dibromonitrobenzene derivatives | Various halogen bonds (e.g., Br···O, Br···Br) | Stabilization of the crystalline solid-state. nih.gov | nih.gov |

| 2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one | C—H⋯O hydrogen bonds and π–π stacking | Formation of molecular sheets and consolidation of the crystal structure. iucr.org | iucr.org |

Future Research Directions and Perspectives for 3,4 Dibromo 2 Nitrothiophene

Exploration of Asymmetric Functionalization Strategies for Regio- and Stereocontrol

A significant frontier in the chemistry of 3,4-Dibromo-2-nitrothiophene is the development of asymmetric functionalization methods to achieve precise control over regiochemistry and stereochemistry. The prochiral nature of the thiophene (B33073) ring, once desymmetrized, presents an opportunity for creating chiral molecules with potential applications in catalysis and optoelectronics.

Future research should investigate the application of modern catalytic asymmetric methods to this substrate. nih.govresearchgate.netrsc.org Strategies involving transition-metal catalysis with chiral ligands could enable enantioselective cross-coupling reactions at one of the two bromine positions. The inherent electronic bias provided by the ortho-nitro group could be exploited to direct the initial regioselective reaction, with the chiral catalyst controlling the stereochemical outcome. nih.gov The development of methods for atroposelective synthesis, where rotation around a newly formed single bond is restricted, could lead to novel axially chiral biaryl compounds derived from the thiophene core. nih.gov

Furthermore, the dearomatization of the thiophene ring is a powerful yet underexplored strategy. nih.govresearchgate.net Catalytic asymmetric dearomatization (CADA) reactions could transform the planar thiophene into complex three-dimensional chiral structures. nih.gov Research into intramolecular reactions, where a chiral auxiliary or catalyst guides the cyclization of a side chain onto the thiophene ring, could provide access to novel chiral spiranes and fused ring systems with high enantioselectivity. researchgate.net

Table 1: Potential Asymmetric Functionalization Strategies

| Strategy | Description | Potential Outcome |

| Enantioselective Cross-Coupling | Utilizing chiral catalysts (e.g., Pd, Ni, Cu complexes) to selectively functionalize one of the C-Br bonds. | Chiral thiophene derivatives with a single stereocenter or atropisomers. |

| Catalytic Asymmetric Dearomatization (CADA) | Employing chiral catalysts to break the aromaticity of the thiophene ring in an enantioselective manner. | Highly functionalized, three-dimensional chiral sulfur-containing heterocycles. |

| Directed Functionalization | Using a chiral directing group to control the regio- and stereoselectivity of reactions at the C-H or C-Br positions. | Precisely substituted chiral thiophenes. |

| Intramolecular Cycloadditions | Designing substrates for asymmetric intramolecular reactions (e.g., Diels-Alder) to build complex chiral fused systems. | Chiral spiranes and polycyclic thiophene derivatives. nih.govresearchgate.net |

Development of Greener Synthetic Routes and Sustainable Methodologies

Traditional syntheses of halogenated and nitrated aromatic compounds often rely on harsh reagents and environmentally persistent solvents. A crucial direction for future research is the development of greener and more sustainable methods for the synthesis and derivatization of this compound. chemistryjournals.net

This involves exploring alternatives to conventional nitration and bromination protocols. For instance, investigating solid acid catalysts or milder nitrating agents could reduce the use of concentrated sulfuric and nitric acids. For derivatization, the principles of green chemistry should be applied. This includes the use of environmentally benign solvents like water, ethanol, or ionic liquids in place of halogenated hydrocarbons. nih.govx-mol.netresearchgate.net Catalyst systems that operate under mild conditions, such as copper-mediated reactions in ethanol, have shown promise for the synthesis of halogenated thiophenes and could be adapted for derivatizing this compound. nih.gov

Moreover, flow chemistry and microwave-assisted synthesis represent powerful tools for improving the sustainability of synthetic processes. chemistryjournals.net These technologies can reduce reaction times, improve energy efficiency, enhance safety, and allow for easier scale-up compared to traditional batch processing. Future work should focus on developing robust flow-based or microwave-assisted protocols for the key transformations of this compound, such as cross-coupling and nucleophilic substitution reactions.

Advanced Computational Modeling for Property Prediction and Rational Material Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful predictive tool for accelerating the discovery of new materials. researchgate.netnih.gov Future research should leverage these methods for the rational design of novel functional molecules and polymers derived from this compound.

By computationally modeling derivatives of this compound, researchers can predict key properties such as frontier molecular orbital (HOMO/LUMO) energies, band gaps, absorption spectra, and charge transport characteristics before embarking on challenging syntheses. researchgate.netnih.gov This in silico approach allows for the rapid screening of large libraries of virtual compounds, identifying the most promising candidates for specific applications. For example, DFT calculations can guide the selection of donor groups to couple with the electron-accepting nitrothiophene core to achieve desired optoelectronic properties for organic solar cells. nih.govnih.gov

Modeling can also provide deep mechanistic insights into potential reactions, helping to predict regioselectivity and reactivity. nih.gov For instance, calculating the relative activation energies for nucleophilic substitution or oxidative addition at the C3 versus the C4 position can guide the development of site-selective functionalization strategies. This synergy between computational prediction and experimental validation will be crucial for the efficient development of next-generation materials.

Integration into Multi-component Systems for Enhanced Optoelectronic Performance

The inherent electron-accepting character of the 2-nitrothiophene (B1581588) core makes this compound an excellent candidate for integration into donor-acceptor (D-A) systems for optoelectronic applications. nih.govrsc.org The two bromine atoms serve as versatile synthetic handles for introducing this acceptor unit into larger conjugated systems via cross-coupling reactions.

A primary research goal should be the synthesis of novel conjugated oligomers and polymers where this compound (or its derivatives) is copolymerized with various electron-donating monomers. researchgate.netcore.ac.ukurjc.es By systematically varying the donor unit, it will be possible to fine-tune the intramolecular charge transfer (ICT) characteristics, thereby controlling the material's absorption spectrum, fluorescence, and electrochemical properties. nih.gov This strategy is essential for creating materials tailored for specific applications such as:

Organic Photovoltaics (OPVs): As an acceptor unit in low band gap polymers for bulk heterojunction solar cells. nih.gov

Organic Field-Effect Transistors (OFETs): The strong electron-accepting nature could facilitate n-type charge transport. rsc.org

Organic Light-Emitting Diodes (OLEDs): As a component in thermally activated delayed fluorescence (TADF) emitters or as host materials.

Research should also focus on creating multi-component, non-polymeric systems, such as dyads and triads, to study fundamental photophysical processes like charge separation and recombination.

Table 2: Potential Donor Units for Co-polymerization

| Donor Monomer Class | Example | Target Application |

| Thiophenes/Oligothiophenes | Bithiophene, Terthiophene | OPVs, OFETs |

| Fluorenes/Carbazoles | 9,9-dioctylfluorene | Blue-emitting OLEDs, OPVs |

| Benzodithiophenes (BDTs) | Benzo[1,2-b:4,5-b']dithiophene | High-efficiency OPVs |

| Dithienopyrroles (DTPs) | Dithieno[3,2-b:2',3'-d]pyrrole | OFETs, Sensors |

Unexplored Reactivity and Derivatization Opportunities for Functional Materials

Beyond its use in optoelectronics, the unique substitution pattern of this compound offers a wealth of unexplored reactivity that could lead to novel functional materials. The presence of two reactive C-Br bonds, activated by an adjacent nitro group, provides a platform for diverse chemical transformations.

Future work should systematically explore the regioselectivity of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The electronic directing effect of the nitro group is expected to differentiate the reactivity of the C3-Br and C4-Br bonds, potentially allowing for sequential, site-selective functionalization to build complex, non-symmetric architectures. nih.gov

The reactivity of the compound towards nucleophiles also warrants further investigation. While studies have been conducted on related compounds, a detailed exploration of nucleophilic aromatic substitution (SNAr) on this compound could yield a variety of derivatives. rsc.org Furthermore, the reduction of the nitro group to an amine would provide a key intermediate. This amino-dibromothiophene could be used in condensation reactions to form new heterocyclic systems (e.g., thienopyrazines) or as a monomer for polyamide synthesis. researchgate.net The potential for ring-opening reactions with certain nucleophiles, a known reactivity pattern for some nitrothiophenes, could lead to novel, highly functionalized acyclic building blocks. dntb.gov.ua These derivatization pathways could produce new dyes, ligands for catalysis, and monomers for novel performance polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.